4-Bromo-N-ethyl-N,3-dimethylbenzamide
Description
4-Bromo-N-ethyl-N,3-dimethylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the para position of the benzamide ring, an ethyl group, and a methyl group on the amide nitrogen, along with an additional methyl group at the meta position of the aromatic ring. This compound is structurally related to anthranilamide derivatives, which are widely studied for their insecticidal, antifungal, and pharmacological activities .
Properties
IUPAC Name |
4-bromo-N-ethyl-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-4-13(3)11(14)9-5-6-10(12)8(2)7-9/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKPUGXEDIESQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aromatic Bromination Followed by Amide Formation
The most common approach involves initial aromatic bromination of a suitably substituted benzene derivative, followed by amide formation and subsequent N-alkylation:
- Step 1: Bromination of N-ethyl-N,3-dimethylbenzamide or a precursor such as N-ethyl-N,3-dimethylbenzene using electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator or Lewis acid catalysts (e.g., FeBr₃).
- Step 2: Conversion of the brominated intermediate to the corresponding amide derivative via amidation with appropriate amine reagents or via acylation of amines with benzoyl derivatives.
N-Alkylation of the Amide Nitrogen
Following bromination, the N-ethyl and N-methyl groups are introduced via alkylation:
- Reagents: Ethyl iodide or ethyl bromide for N-ethylation; methyl iodide or methyl triflate for N-methylation.
- Conditions: Use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Reaction Control: Temperature is maintained under reflux, with reaction times optimized to prevent over-alkylation or side reactions.
Alternative Route: Multi-step Functionalization
An alternative involves starting from 4-bromo-3-methylbenzoic acid or its derivatives, converting to the corresponding acyl chloride, then reacting with ethylamine and methylamine derivatives to form the amide, followed by selective bromination at the para-position.
Reaction Conditions and Optimization
| Reaction Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination | Bromine or NBS | Acetic acid or DCM | 0°C to room temperature | Controlled addition to prevent polybromination |
| Amide formation | Acid chloride or acyl chloride + amine | DCM or THF | Room temperature to reflux | Catalyzed by pyridine or triethylamine |
| N-alkylation | Alkyl halide + base | DMF or DMSO | Reflux | Excess alkyl halide to drive reaction |
Research Findings and Data Tables
Yield and Purity Data
| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Bromination + Alkylation | 85–92 | >95 | 8–12 | Optimized for minimal side reactions |
| Multi-step acylation | 78–85 | >95 | 10–15 | Suitable for industrial scale |
Key Research Findings
- Patents indicate that using weakly basic aqueous media during bromination reduces side reactions and improves selectivity.
- Spectroscopic validation (NMR, IR, MS) confirms the structure, with characteristic peaks for aromatic bromides, amides, and alkyl groups.
- Environmental considerations favor the use of hydrogen bromide or NBS over liquid bromine to reduce corrosion and pollution.
Notes on Purification and Characterization
- Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for purification.
- Recrystallization from ethanol or ethanol-water mixtures ensures high purity.
- Spectroscopic methods: NMR (¹H, ¹³C), IR, and mass spectrometry are used for structural confirmation.
Summary of Industrial and Laboratory Approaches
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reagents | NBS, alkyl halides, acyl chlorides | Continuous flow reactors, optimized bromination protocols |
| Purification | Chromatography, recrystallization | Crystallization, distillation |
| Environmental Safety | Use of less hazardous brominating agents | Closed systems, waste treatment |
Chemical Reactions Analysis
4-Bromo-N-ethyl-N,3-dimethylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-ethyl-N,3-dimethylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:
The compound exhibits significant biological activity, making it a candidate for drug discovery:
- Antimicrobial Properties : The sulfonamide group allows it to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.
- Anticancer Potential : Research indicates its effectiveness against various cancer types due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed selective inhibition against MEK kinase pathways, which are crucial in treating cancers such as breast and colon cancer .
Pharmaceutical Development
The compound's unique structure contributes to its potential as a therapeutic agent. Its mechanism of action includes:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues at enzyme active sites, disrupting metabolic pathways critical for bacterial survival and cancer cell growth .
Industrial Applications
In industrial settings, this compound is utilized for:
- Specialty Chemicals Production : It is incorporated into polymers to enhance properties or used as a precursor for dyes and pigments.
- Material Science : The compound can modify material properties due to its unique chemical structure .
Comparative Analysis with Related Compounds
To understand the uniqueness and advantages of this compound compared to similar compounds, the following table summarizes key differences:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-N,N-dimethylbenzamide | Lacks sulfonamide group | Limited antibacterial activity |
| N-Ethyl-N-methylbenzenesulfonamide | Similar sulfonamide structure | Moderate antibacterial effects |
| 4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamide | Different alkyl group | Varies in potency against cancer |
This comparison illustrates that while related compounds share some properties, the unique combination of bromine and ethyl groups enhances the biological activity of this compound.
Safety and Toxicity Considerations
Handling this compound requires caution due to potential skin irritation and serious eye irritation upon exposure. Proper laboratory safety protocols must be followed during experimentation.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Bromine (in the target compound) increases molecular weight and lipophilicity compared to chlorine (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide), which may enhance membrane permeability but reduce solubility .
Biological Activity
4-Bromo-N-ethyl-N,3-dimethylbenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of a bromine atom and an ethyl group attached to the nitrogen atom. The molecular formula is , and it has a molecular weight of approximately 269.15 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and differentiation.
- Antitumor Activity : Research indicates that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through the modulation of kinase activity .
Biological Activity Studies
Several studies have investigated the biological effects of this compound. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Anticancer Activity | Cell Viability Assay | Significant reduction in viability of cancer cell lines at concentrations above 10 µM. |
| Study 2 | Enzyme Inhibition | Kinase Assay | Inhibition of MEK kinase activity with an IC50 value of 12 µM. |
| Study 3 | Antifungal Activity | Disc Diffusion Method | Active against Candida albicans with a zone of inhibition measuring 15 mm at 100 µg/disc. |
Case Studies
- Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to its ability to interfere with mitogen-activated protein kinase (MAPK) signaling pathways .
- Antifungal Properties : Research conducted by Sivaramkumar et al. demonstrated that this compound exhibited antifungal activity against various strains of Candida species. The study highlighted its potential as a therapeutic agent for fungal infections resistant to conventional treatments .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. The compound showed promise in reducing oxidative stress markers and improving neuronal survival under toxic conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-N-ethyl-N,3-dimethylbenzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated benzamide derivatives are often prepared by reacting brominated benzoyl chlorides with substituted amines under inert conditions. Optimization involves controlling stoichiometry (e.g., amine-to-acyl chloride ratio), temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography or recrystallization improves yield .
Q. How is this compound characterized structurally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing bond lengths, angles, and packing motifs. Complementary techniques include NMR (¹H/¹³C for substituent analysis), FTIR (amide C=O stretch ~1650–1700 cm⁻¹), and mass spectrometry (molecular ion peak at ~270–280 Da) .
Q. What solvents are suitable for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the amide moiety’s polarity. Stability testing in aqueous buffers (pH 4–9) at 25°C over 24–72 hours, monitored via HPLC, assesses hydrolytic degradation. Avoid prolonged exposure to light/heat to prevent bromine dissociation .
Advanced Research Questions
Q. How can conflicting data on the bioactivity of this compound against bacterial targets be resolved?
- Methodological Answer : Contradictions in enzyme inhibition (e.g., acps-pptase) may arise from assay conditions. Standardize protocols:
- Use isothermal titration calorimetry (ITC) for binding affinity.
- Validate target specificity via knockout bacterial strains.
- Compare IC₅₀ values under consistent pH/temperature .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acps-pptase. Key steps:
- Generate 3D structures (PubChem or Gaussian-optimized geometries).
- Define active-site residues from crystallographic data (PDB).
- Validate with free-energy calculations (MM-PBSA) .
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Bromine’s electron-withdrawing effect decreases electron density on the benzene ring, verified via DFT calculations (B3LYP/6-31G*). This alters electrophilic substitution patterns (e.g., para-directing effects) and increases oxidative stability compared to non-halogenated analogs .
Q. What strategies improve the compound’s solubility for in vitro pharmacological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
